molecular formula C18H16O5 B192606 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one CAS No. 7678-84-4

3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one

Cat. No. B192606
CAS RN: 7678-84-4
M. Wt: 312.3 g/mol
InChI Key: RQVCRACKWBNBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one, also known as DMB, is a natural flavonoid that is found in various plants. It has gained attention in recent years due to its potential therapeutic properties.

Mechanism Of Action

3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense. Additionally, 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and lungs. 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been found to inhibit angiogenesis, which is the process by which new blood vessels form and is critical for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one in lab experiments is its relatively low toxicity. It has been shown to have a high safety profile and is well-tolerated in animal models. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dose and duration of treatment for these conditions. Additionally, more research is needed to understand the mechanisms underlying 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one's anticancer effects and to identify potential drug targets. Finally, the development of new formulations or delivery methods that improve the solubility and bioavailability of 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one may enhance its therapeutic potential.
Conclusion:
In conclusion, 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one is a natural flavonoid with potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects, and may be useful in the treatment of neurodegenerative diseases. While there are some limitations to its use in lab experiments, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. In addition, 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

7678-84-4

Product Name

3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C18H16O5/c1-20-11-4-6-13(16(8-11)22-3)15-10-23-17-9-12(21-2)5-7-14(17)18(15)19/h4-10H,1-3H3

InChI Key

RQVCRACKWBNBEO-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)OC)OC

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)OC)OC

synonyms

3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 13 (4.0 g, 15.8 mmol) and 2,4-dimethoxy benzeneboronic acid (3.4 g, 19.0 mmol) and Pd(Ph3)4 (0.79 g) in toluene/EtOH (50 mL/5 mL) and 2M Na2CO3 aq. (30 mL) was heated to reflux. After 5 h, the reaction was cooled and the organic layer dried over MgSO4, concentrated and chromatographed on silica gel (EtOAc/hexanes 3:7 to EtOAc/hexanes 1:1) to yield 14 as a solid which was triturated with MeOH to give a tan solid.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Ph3)4
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
toluene EtOH
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name

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